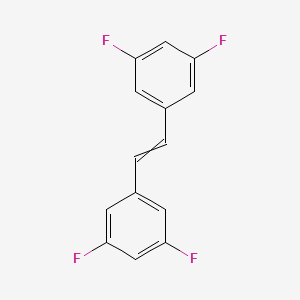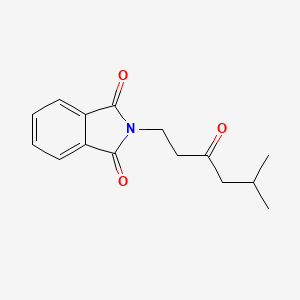
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitropropyl groups attached to a decane-1,10-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine typically involves the reaction of decane-1,10-diamine with 2-methyl-2-nitropropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also incorporate advanced purification techniques, such as distillation or crystallization, to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Applications De Recherche Scientifique
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways. The nitropropyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can be compared with other similar compounds, such as:
N,N’-Bis(2-methyl-2-nitropropyl)-1,6-hexanediamine: Similar structure but with a hexane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine: Similar structure but with an ethane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,4-butanediamine: Similar structure but with a butane backbone instead of decane.
The uniqueness of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine lies in its longer decane backbone, which can influence its chemical and biological properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
114136-89-9 |
|---|---|
Formule moléculaire |
C18H38N4O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N,N'-bis(2-methyl-2-nitropropyl)decane-1,10-diamine |
InChI |
InChI=1S/C18H38N4O4/c1-17(2,21(23)24)15-19-13-11-9-7-5-6-8-10-12-14-20-16-18(3,4)22(25)26/h19-20H,5-16H2,1-4H3 |
Clé InChI |
MJWWDQLTMGMCOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
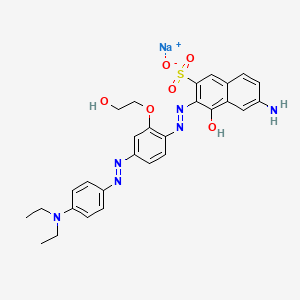
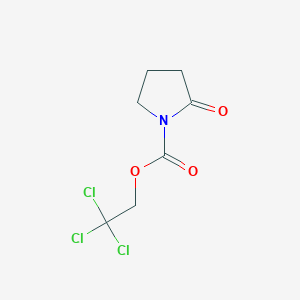
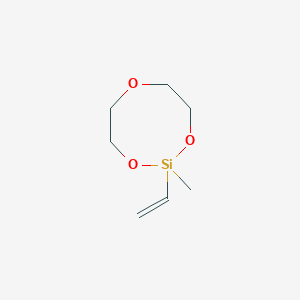
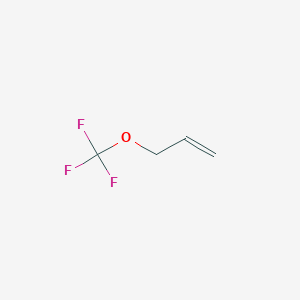
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
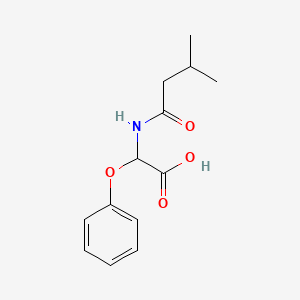
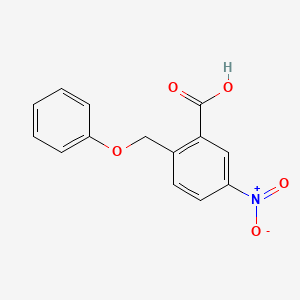
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
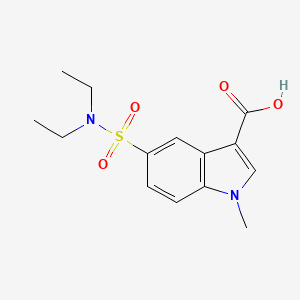
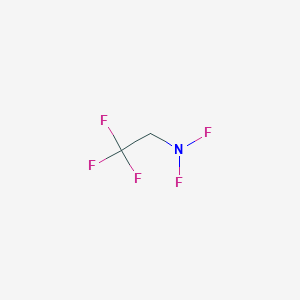
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
